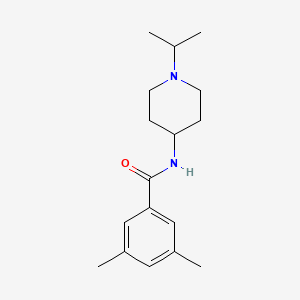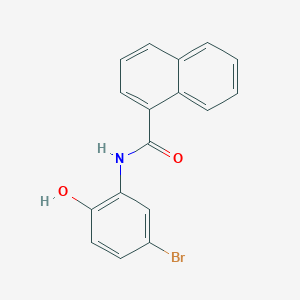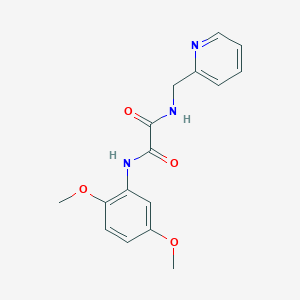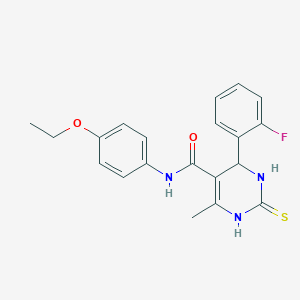![molecular formula C19H21N3OS B4967559 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide, also known as CDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CDMA is a thioamide derivative that has been synthesized through a multi-step process, and its properties and effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide involves the inhibition of enzymes by binding to their active sites. This compound has been shown to bind to the catalytic site of proteases, thereby preventing their activity. The binding of this compound to proteases is reversible, which makes it a promising candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several proteases, including trypsin, chymotrypsin, and elastase. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide has several advantages as a research tool. It exhibits potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of enzyme inhibitors. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions in the research of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide. One potential direction is the development of this compound-based enzyme inhibitors for the treatment of various diseases. This compound has been shown to exhibit potent inhibitory activity against proteases, which are implicated in various diseases such as cancer and inflammation. Another potential direction is the study of this compound's mechanism of action, which can provide insights into the design of more potent enzyme inhibitors. Finally, the development of novel synthetic routes for this compound can help to improve its yield and purity, which can make it more accessible for use in laboratory experiments.
Métodos De Síntesis
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide involves the reaction between 3-cyano-4,6-dimethylpyridine-2-thiol and N-mesitylacetamide. The reaction is carried out in the presence of a catalyst, and the resulting product is purified through various techniques such as column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against various enzymes. This compound has been found to be particularly effective against proteases, which are enzymes that play a crucial role in various biological processes.
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-11-6-13(3)18(14(4)7-11)22-17(23)10-24-19-16(9-20)12(2)8-15(5)21-19/h6-8H,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRQLMRACLHEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)

![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)

![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![2-chloro-N-[1-(1-cyclobutyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4967563.png)